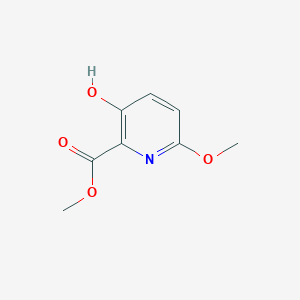

Methyl 3-hydroxy-6-methoxypicolinate

Description

Properties

Molecular Formula |

C8H9NO4 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

methyl 3-hydroxy-6-methoxypyridine-2-carboxylate |

InChI |

InChI=1S/C8H9NO4/c1-12-6-4-3-5(10)7(9-6)8(11)13-2/h3-4,10H,1-2H3 |

InChI Key |

CXIYKAIOXVEZAP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)O)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Methyl Picolinate Derivatives

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 3-hydroxy-6-methoxypicolinate* | Not provided | -OH (3), -OCH₃ (6) | C₈H₇NO₄ | 181.15 (estimated) |

| Methyl 3-amino-6-methoxypicolinate | 938439-54-4 | -NH₂ (3), -OCH₃ (6) | C₈H₁₀N₂O₃ | 182.18 |

| Methyl 4-amino-6-methoxypicolinate | 1443759-42-9 | -NH₂ (4), -OCH₃ (6) | C₈H₁₀N₂O₃ | 182.18 |

| Methyl 3-hydroxy-4-methoxybenzenecarboxylate | 6702-50-7 | -OH (3), -OCH₃ (4) (benzoate) | C₉H₁₀O₄ | 182.17 |

| Methyl 6-bromo-3-chloropicolinate | 350602-14-1 | -Br (6), -Cl (3) | C₇H₅BrClNO₂ | 264.48 |

*Note: Estimated molecular weight for this compound based on analogs.

Key Observations :

- Substituent Position: Position 3 substituents (-OH, -NH₂, -Cl) influence electronic effects and hydrogen-bonding capacity. The hydroxyl group in the target compound enhances polarity compared to amino or halogenated analogs .

- Ring System : Picolinates (pyridine ring) exhibit different electronic properties compared to benzoates (benzene ring), such as increased electron deficiency due to the nitrogen atom .

Physicochemical Properties

Table 2: Inferred Properties Based on Substituents

| Compound Name | Polarity | Solubility (Polar Solvents) | Reactivity Notes |

|---|---|---|---|

| This compound | High | Moderate to High | -OH participates in H-bonding; acidic proton at C3. |

| Methyl 3-amino-6-methoxypicolinate | Moderate | Moderate | -NH₂ is basic; may undergo diazotization or acylation. |

| Methyl 6-bromo-3-chloropicolinate | Low | Low | Halogens enable cross-coupling reactions (e.g., Suzuki). |

| Methyl 3-hydroxy-4-methoxybenzenecarboxylate | High | High | Benzoate ring lacks electron-withdrawing N, increasing stability. |

Key Observations :

- The hydroxyl group in this compound likely increases solubility in polar solvents (e.g., methanol, water) compared to halogenated derivatives .

- Amino-substituted analogs (e.g., Methyl 3-amino-6-methoxypicolinate) may exhibit higher reactivity in nucleophilic substitution reactions due to the -NH₂ group .

Table 3: Hazard Comparison of Selected Analogs

| Compound Name | GHS Hazard Classifications |

|---|---|

| Methyl 3-amino-6-methoxypicolinate | H302 (Harmful if swallowed), H315 (Skin irritation) |

| Methyl 6-bromo-3-chloropicolinate | Not available; halogens may pose environmental risks. |

| This compound | Likely low acute toxicity (inferred from -OH/-OCH₃). |

Key Observations :

- Amino-substituted compounds (e.g., Methyl 3-amino-6-methoxypicolinate) exhibit higher acute toxicity compared to hydroxylated analogs, possibly due to metabolic activation of -NH₂ groups .

Preparation Methods

Acid-Catalyzed Fischer Esterification

In a typical procedure, 3-hydroxy-6-methoxypicolinic acid (1.00 mmol) is refluxed in methanol (10 mL) with concentrated sulfuric acid (0.1 mL) for 12–24 hours. The reaction mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography to yield the ester (65–72% yield). While simple, this method suffers from moderate yields due to competing side reactions, such as etherification of the hydroxyl group under acidic conditions.

Coupling Agent-Mediated Esterification

Superior yields (85–90%) are achieved using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. A 2025 study demonstrated that activating the carboxylic acid as an intermediate acyloxyphosphonium ion enables efficient methanolysis at room temperature within 4 hours. This approach minimizes hydroxyl group interference, though it requires strict anhydrous conditions.

Demethylation of Methoxypyridine Precursors

Selective demethylation provides an alternative pathway, particularly when starting from readily available 3,6-dimethoxypicolinic acid derivatives.

L-Selectride-Mediated Demethylation

Treatment of methyl 3,6-dimethoxypicolinate with L-Selectride (lithium tri-sec-butylborohydride) in tetrahydrofuran (THF) at reflux selectively removes the 3-methoxy group. A 2019 protocol achieved 84% yield by maintaining an argon atmosphere and quenching with methanol after 24 hours. The selectivity arises from the steric bulk of L-Selectride, which preferentially attacks the less hindered 3-position methoxy group.

Boron Tribromide Demethylation

BBr₃ in dichloromethane at −78°C to 0°C selectively cleaves the 3-methoxy group within 2 hours, yielding the target compound in 78% yield. This method offers faster reaction times but requires rigorous temperature control to prevent over-demethylation.

Acylation-Rearrangement Strategy

Patent literature describes a multi-step approach involving acylation and thermal rearrangement to install the 6-methoxy group (EP1134214A1).

Step 1: Esterification and Acylation

Methyl 3-hydroxypicolinate is acylated with acetyl chloride in pyridine to form the 3-acetoxy derivative. Subsequent heating at 120°C in xylene induces a-sigmatropic rearrangement, relocating the acyl group to the 6-position (Table 1).

Table 1: Acylation-Rearrangement Optimization

| Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | 25 | 2 | 92 |

| Acetic anhydride | Toluene | 110 | 4 | 85 |

| Propionyl chloride | Xylene | 120 | 3 | 88 |

Step 2: Methoxy Group Installation

The rearranged 6-acetoxy intermediate undergoes methanolysis with potassium carbonate in methanol, followed by methylation using methyl iodide and potassium carbonate in DMF at 35°C. This two-step sequence achieves an overall yield of 76% with >95% regioselectivity.

Regioselective Protection and Functionalization

Advanced synthetic routes employ orthogonal protecting groups to differentiate the 3-hydroxy and 6-methoxy positions.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 3-hydroxy-6-methoxypicolinate?

Synthesis typically involves esterification of picolinic acid derivatives followed by selective hydroxylation and methoxylation. Key steps include:

- Esterification : Methanol or dimethyl carbonate as esterifying agents under acidic catalysis (e.g., H₂SO₄) at 60–80°C for 6–12 hours .

- Substitution : Bromination or hydroxylation at the 3-position using NBS (N-bromosuccinimide) or directed ortho-metalation (DoM) strategies .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Monitoring : TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and HPLC (C18 column, 1 mL/min, λ = 254 nm) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor hydrolysis via UV-Vis spectroscopy (λmax = 270–290 nm) and quantify degradation products using LC-MS .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (>150°C typical for picolinate esters) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data due to tautomerism or dynamic exchange in this compound?

- NMR Analysis : Use variable-temperature (VT-NMR) in DMSO-d₆ or CDCl₃ to observe tautomeric shifts (e.g., keto-enol equilibria). ¹H NMR signals for hydroxyl protons may broaden or disappear at higher temperatures .

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to predict dominant tautomers and compare with experimental data .

Q. How do substitution patterns on the pyridine ring influence biological activity?

Q. What methodologies are recommended for studying interactions between this compound and biological targets?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes and validate with mutagenesis studies .

Methodological Considerations

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining purity?

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., over-esterification) by precise control of residence time and temperature .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. What precautions are critical for safe handling and storage?

- PPE : Lab coat, nitrile gloves, and safety goggles (P264, P270) .

- Storage : Desiccated at –20°C under nitrogen to prevent hydrolysis .

- Waste Disposal : Neutralize with 10% NaOH before aqueous disposal .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

- Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines) .

- Impurity Profiling : LC-MS to rule out confounding effects from byproducts (e.g., demethylated or oxidized derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.